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Compound of Interest

Compound Name: Famotidine-13C3

Cat. No.: B561971

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Famotidine-13C3 in
drug interaction studies, with a particular focus on its role as a selective inhibitor of the
Multidrug and Toxin Extrusion Protein 1 (MATEL). This document includes detailed
experimental protocols, quantitative data from relevant studies, and visualizations of key
biological pathways and experimental workflows.

Introduction

Famotidine, a histamine H2-receptor antagonist, is primarily used to reduce gastric acid
production. Beyond its therapeutic effects, famotidine has been identified as a selective
inhibitor of the MATEL transporter, a key protein in the renal excretion of cationic drugs.[1][2]
This makes famotidine a valuable tool for investigating potential drug-drug interactions (DDIs)
involving MATE1. Famotidine-13C3, a stable isotope-labeled version of famotidine, serves as
an ideal internal standard for quantitative bioanalytical assays, ensuring accuracy and precision
in pharmacokinetic studies.[1][3][4]

Understanding the potential for a new molecular entity to interact with transporters like MATE1
is a critical component of drug development, as recommended by the International Transporter
Consortium (ITC). Famotidine's selectivity for MATEL over other transporters like MATEZ2 and
Organic Cation Transporter 2 (OCT?2) at clinical concentrations makes it a useful probe for
elucidating the specific contribution of MATEL to drug disposition.
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Application: Investigating MATE1-Mediated Drug
Interactions

Famotidine can be used as a perpetrator drug in clinical DDI studies to assess if a new
investigational drug is a substrate of the MATEL transporter. Co-administration of famotidine
with a potential MATEL substrate can lead to changes in the substrate's pharmacokinetics,
such as an increase in plasma concentration and a decrease in renal clearance.

Key Advantages of Using Famotidine in DDI Studies:

o Selective MATEL1 Inhibition: At therapeutic doses, famotidine selectively inhibits MATE1 with
minimal impact on other important renal transporters like OCT2.

o Well-Characterized Pharmacokinetics: The pharmacokinetic profile of famotidine is well-
established.

o Established Safety Profile: Famotidine is a widely used and well-tolerated drug.

Quantitative Data from a Clinical DDI Study:
Famotidine and Metformin

A clinical study in healthy volunteers investigated the effect of famotidine on the
pharmacokinetics of metformin, a known MATE1 substrate. The following tables summarize the
key quantitative findings from this study.

Table 1: In Vitro Inhibitory Potency of Famotidine against Cationic Transporters

Transporter IC50 (pM)
hMATE1 0.25
hMATE?2 25
hOCT1 19

hOCT2 66
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Table 2: Pharmacokinetic Parameters of Metformin with and without Co-administration of
Famotidine

. Metformin Metformin + Geometric
Pharmacokinet . .
. Alone (Mean + Famotidine Mean Ratio P-value
ic Parameter
SD) (Mean * SD) (90% CiI)
AUCO-inf
18,300 £ 4,500 18,700 £ 4,300 1.02(0.94-1.11) >0.05
(ng-h/mL)
Cmax (ng/mL) 2,100 £ 500 2,200 = 500 1.05(0.95-1.16) =>0.05
Renal Clearance
] 480 £ 110 410 £ 100 0.85(0.78-0.93) <0.05
(CLr) (mL/min)
Estimated
0.45+0.11 0.56+£0.12 1.24(1.12-1.38) <0.005

Bioavailability (F)

Experimental Protocols
Clinical Drug-Drug Interaction Study Protocol

This protocol is based on a clinical trial evaluating the effect of famotidine on metformin
pharmacokinetics.

Study Design:

o Arandomized, open-label, two-period, two-sequence crossover study in healthy adult
volunteers.

» Period 1: Subjects receive a single oral dose of the investigational drug (e.g., metformin).

o Washout Period: A sufficient washout period (e.g., 7 days) is implemented between
treatments.

o Period 2: Subjects receive multiple doses of famotidine to achieve steady-state
concentrations, followed by co-administration of a single oral dose of the investigational
drug.
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Dosing Regimen:
 Investigational Drug (Victim): e.g., Metformin 1000 mg single oral dose.

o Perpetrator Drug (Inhibitor): Famotidine 40 mg orally twice daily for 5 days. On day 5, the
investigational drug is co-administered with the morning dose of famotidine.

Pharmacokinetic Sampling:

o Serial blood samples are collected at pre-dose and at specified time points (e.g., 0.5, 1, 1.5,
2,3,4,6,8, 12, 24, 36, and 48 hours) post-dose of the investigational drug in both periods.

o Urine samples are collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, and 24-48
hours) to determine renal clearance.

Bioanalytical Method:

e Plasma and urine concentrations of the investigational drug and its metabolites are
quantified using a validated LC-MS/MS method. Famotidine-13C3 is used as the internal
standard for the quantification of famotidine.

Data Analysis:

» Pharmacokinetic parameters (AUC, Cmax, tmax, CL/F, CLr) are calculated using non-
compartmental analysis.

e The geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for the
pharmacokinetic parameters of the investigational drug with and without famotidine are
determined to assess the magnitude of the interaction.

Bioanalytical Method for Famotidine and Famotidine-
13C3 in Human Plasma using LC-MS/MS

This protocol provides a general framework for the quantitative analysis of famotidine using
Famotidine-13C3 as an internal standard.

Materials and Reagents:
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Famotidine and Famotidine-13C3 reference standards

Human plasma (with anticoagulant)

Methanol, Acetonitrile (HPLC grade)

Formic acid, Ammonium acetate

Water (deionized, 18 MQ-cm)

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation (Protein Precipitation):

Thaw plasma samples at room temperature.

To 100 pL of plasma, add 20 pL of Famotidine-13C3 internal standard working solution.

Add 300 pL of methanol containing 0.1% formic acid to precipitate proteins.

Vortex for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen at 40°C.

Reconstitute the residue in 100 pL of the mobile phase.

LC-MS/MS Conditions:

LC System: A high-performance liquid chromatography system.

Column: A suitable C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 um).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.
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o Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.
e Flow Rate: 0.4 mL/min.
e Injection Volume: 5 pL.
o Mass Spectrometer: A triple quadrupole mass spectrometer.
« lonization Source: Electrospray ionization (ESI) in positive mode.
e MRM Transitions:
o Famotidine: Precursor ion > Product ion (e.g., m/z 338.1 > 159.1)
o Famotidine-13C3: Precursor ion > Product ion (e.g., m/z 341.1 > 162.1)
Calibration and Quality Control:

e Prepare calibration standards and quality control (QC) samples by spiking known
concentrations of famotidine into blank plasma.

e The concentration range should cover the expected concentrations in the study samples.

o The method should be validated according to regulatory guidelines for accuracy, precision,
selectivity, and stability.

Visualizations
Renal Transporter Interaction Workflow
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Workflow for Assessing MATE1-Mediated DDI
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Figure 1. Experimental workflow for a clinical DDI study.
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Mechanism of Renal Cationic Drug Excretion and MATE1
Inhibition

Renal Excretion of Cationic Drugs and MATEL1 Inhibition by Famotidine
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Figure 2. MATE1-mediated drug excretion and inhibition.

Mechanism of OAT1/3 Mediated Drug Uptake
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Mechanism of OAT1/3-Mediated Anionic Drug Uptake
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Figure 3. OAT1/3-mediated drug uptake mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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